molecular formula C22H17NO B2886951 (2Z)-2-(anilinomethylidene)-3-phenyl-3H-inden-1-one CAS No. 478260-72-9

(2Z)-2-(anilinomethylidene)-3-phenyl-3H-inden-1-one

Cat. No. B2886951
CAS RN: 478260-72-9
M. Wt: 311.384
InChI Key: CTAWUMWLZOIMBV-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(anilinomethylidene)-3-phenyl-3H-inden-1-one, also known as 2Z-anilinoindenone, is a synthetic molecule that has been studied for its potential applications in a variety of scientific research fields. The molecule has a unique structure, allowing it to interact with a variety of biological molecules, making it a promising tool for scientists.

Scientific Research Applications

Pharmaceutical Research: Crystallization Mechanism Study

This compound can be used in pharmaceutical research to study the crystallization mechanisms of amorphous drugs. Understanding the phase stability and transition of amorphous states helps in the formulation and manufacturing of poorly-soluble drugs. The compound’s behavior during recrystallization from the glassy state can be investigated using solid-state analytical methods .

Molecular Speciation Analysis

In the field of molecular chemistry, the compound can be utilized to explore molecular speciation. This involves examining how molecules like 2-phenylamino nicotinic acid (2PNA) , which shares a similar structure, interact at the molecular level in their amorphous state and how these interactions influence the phase transition to a crystalline state .

Supramolecular Structure Formation

The compound can serve as a model to study supramolecular structures. Researchers can investigate how intermolecular interactions, such as hydrogen bonding, contribute to the formation of larger assemblies that dictate the physical properties of materials .

Drug Formulation Development

It can be applied in the development of drug formulations, particularly for improving the bioavailability of drugs. By studying its crystallization and molecular interactions, researchers can design better drug delivery systems that prevent premature crystallization .

Material Science: Amorphous Material Study

In material science, the compound’s propensity to form amorphous states can be leveraged to study the properties of amorphous materials. This includes understanding the metastability and structural evolution of such materials, which is crucial for developing new materials with desired properties .

properties

IUPAC Name

(2Z)-2-(anilinomethylidene)-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO/c24-22-19-14-8-7-13-18(19)21(16-9-3-1-4-10-16)20(22)15-23-17-11-5-2-6-12-17/h1-15,21,23H/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAWUMWLZOIMBV-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C2=CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C\2C3=CC=CC=C3C(=O)/C2=C\NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-phenyl-2-[(phenylamino)methylidene]-2,3-dihydro-1H-inden-1-one

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